molecular formula C18H19FN2O B2789759 (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone CAS No. 1798019-39-2

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone

Cat. No. B2789759
CAS RN: 1798019-39-2
M. Wt: 298.361
InChI Key: IUJHZQYFDOCRSC-UHFFFAOYSA-N
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Description

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone, also known as FPA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FPA belongs to the class of compounds known as benzodiazepines, which are commonly used as anxiolytics and sedatives. However, FPA has a unique chemical structure that sets it apart from other benzodiazepines, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is not fully understood, but it is believed to act on the GABA-A receptor, which is involved in regulating neuronal excitability. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to enhance the binding of GABA to the receptor, leading to increased inhibition of neuronal activity. This may explain its anxiolytic and anticonvulsant effects, as well as its potential as an antidepressant and antipsychotic agent.
Biochemical and Physiological Effects
(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase levels of GABA in the brain, as well as increase the activity of certain enzymes that are involved in GABA synthesis. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to reduce levels of glutamate, an excitatory neurotransmitter that can contribute to seizures and other neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone is its unique chemical structure, which sets it apart from other benzodiazepines and makes it a promising candidate for further research. However, (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has some limitations in lab experiments, including its moderate yield in the synthesis process and its limited solubility in water. These limitations may make it more difficult to study (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in vivo and in clinical trials.

Future Directions

There are several potential future directions for research on (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. One area of interest is its potential as an antidepressant and antipsychotic agent, as well as its potential for use in the treatment of anxiety disorders and epilepsy. Further research is needed to fully understand its mechanisms of action and to develop more efficient synthesis methods. Additionally, studies are needed to investigate the safety and efficacy of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone in clinical trials, which could lead to its eventual approval as a therapeutic agent.

Synthesis Methods

The synthesis of (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone involves several steps, starting with the reaction of 4-fluorobenzyl chloride with 1-aminocyclohexane in the presence of a base. The resulting intermediate is then reacted with pyridine-2-carboxylic acid to yield (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone. The overall yield of this synthesis method is moderate, but improvements to the process are currently being investigated.

Scientific Research Applications

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has been studied for its potential as a therapeutic agent in various neurological and psychiatric disorders. Studies have shown that (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has anxiolytic and anticonvulsant effects in animal models, suggesting that it could be useful in the treatment of anxiety disorders and epilepsy. (3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone has also been shown to have potential as an antidepressant and antipsychotic agent, although further research is needed to fully understand its mechanisms of action.

properties

IUPAC Name

[3-(4-fluorophenyl)azepan-1-yl]-pyridin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O/c19-16-9-7-14(8-10-16)15-5-2-4-12-21(13-15)18(22)17-6-1-3-11-20-17/h1,3,6-11,15H,2,4-5,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUJHZQYFDOCRSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(4-Fluorophenyl)azepan-1-yl)(pyridin-2-yl)methanone

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